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Compound of Interest

Compound Name: Tebupirimfos

Cat. No.: B129061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tebupirimfos (CAS No. 96182-53-5), an

organothiophosphate insecticide. The information is compiled for an audience of researchers,

scientists, and professionals in drug development, with a focus on its chemical properties,

toxicological profile, metabolic fate, and mechanism of action. This document includes

quantitative data presented in structured tables, detailed experimental protocols based on

established methodologies, and visualizations of key biological pathways.

Physicochemical Properties
Tebupirimfos is characterized as an amber to brown liquid.[1] Key physicochemical properties

are summarized in the table below, providing essential data for experimental design and

environmental fate assessment.
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Property Value Source

CAS Number 96182-53-5 [1][2]

Molecular Formula C13H23N2O3PS [1]

Molecular Weight 318.37 g/mol [1][2]

Appearance Amber to brown liquid [1]

Density 1.146 g/cm³ [1]

Boiling Point 135 °C at 1.5 mmHg [1]

Vapor Pressure 3.75 x 10⁻⁵ mm Hg at 20 °C

Water Solubility 5.5 mg/L at 20 °C [3]

Log Kow (Octanol-Water

Partition Coefficient)
4.19 (Estimated) [3]

Henry's Law Constant
2.8 x 10⁻⁶ atm·m³/mol

(Estimated)

Toxicological Profile
Tebupirimfos is classified as an extremely hazardous pesticide by the World Health

Organization (WHO). Its primary mechanism of toxicity is the inhibition of acetylcholinesterase

(AChE), a critical enzyme in the nervous system.

Acute Toxicity
The acute toxicity values for Tebupirimfos in rats are presented below. These values are

crucial for understanding the compound's potential immediate health risks upon exposure.

Species Route Endpoint Value Source

Rat Oral LD50 1.3 - 3.6 mg/kg

Rat Inhalation (4h) LC50 36 - 82 mg/m³
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Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate insecticide, Tebupirimfos exerts its toxic effects by inhibiting the

enzyme acetylcholinesterase (AChE).[2] This inhibition leads to an accumulation of the

neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in

continuous and uncontrolled stimulation of cholinergic receptors.[2] This overstimulation

disrupts normal nerve impulse transmission, leading to paralysis and, ultimately, death in

insects.[2]

The active metabolite of Tebupirimfos covalently binds to a serine residue in the active site of

AChE, leading to the phosphorylation of the enzyme.[4] This forms a stable, inactive enzyme-

inhibitor complex, preventing acetylcholine from accessing the catalytic site for its breakdown.

[4]
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Mechanism of Acetylcholinesterase (AChE) Inhibition by Tebupirimfos.

Metabolism
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Tebupirimfos, a phosphorothioate, is not a potent AChE inhibitor in its original form. It requires

metabolic activation, primarily through oxidative desulfuration, to its oxygen analog (oxon),

which is a much more potent inhibitor. This bioactivation is a critical step in its toxicity.

In vivo and in vitro studies have shown that Tebupirimfos is metabolized by mixed-function

oxidases (cytochrome P450 system) to its oxygen analog, OMAT (O-[2-(1,1-dimethylethyl)-5-

pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate).[3] OMAT is then rapidly hydrolyzed to

2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP), which is subsequently excreted as a

glucuronide conjugate.[3]
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Metabolic Pathway of Tebupirimfos.

Environmental Fate
The environmental persistence and mobility of Tebupirimfos are key factors in assessing its

ecological impact.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b129061?utm_src=pdf-body
https://www.benchchem.com/product/b129061?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Tebupirimfos
https://pubchem.ncbi.nlm.nih.gov/compound/Tebupirimfos
https://www.benchchem.com/product/b129061?utm_src=pdf-body-img
https://www.benchchem.com/product/b129061?utm_src=pdf-body
https://www.benchchem.com/product/b129061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Interpretation Source

Soil Organic Carbon-

Water Partitioning

Coefficient (Koc)

1845 (Estimated) Low mobility in soil [3]

Bioconcentration

Factor (BCF)
334 (Estimated)

High potential for

bioconcentration in

aquatic organisms

[3]

Aqueous Photolysis

Half-life
31 hours

Degrades in sunlit

surface water
[3]

Aerobic Soil

Metabolism Half-life
343 days

Persistent in aerobic

soil

Anaerobic Soil

Metabolism Half-life
279 days

Persistent in

anaerobic soil

Hydrolysis Half-life

(pH 7, 25°C)
45 days

Relatively stable to

hydrolysis at neutral

pH

Experimental Protocols
The following sections outline the methodologies for key experiments related to Tebupirimfos,

based on established and standardized protocols.

Acute Oral Toxicity Study (LD50) in Rats (Based on
OECD Guideline 425)
This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral

LD50 of a substance.

Test Animals: Healthy, young adult Sprague-Dawley rats, typically females as they are often

slightly more sensitive.[5]

Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-

hour light/dark cycle and controlled temperature and humidity. They are acclimated for at
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least 5 days before the study.

Fasting: Food is withheld overnight prior to dosing, but water remains available.[4][6]

Dose Preparation and Administration: The test substance is typically administered as a

single dose via oral gavage. The vehicle used should be inert (e.g., corn oil, arachis oil) if the

substance is not water-soluble.[5] The dose volume is calculated based on the animal's

fasted body weight.[4][6]

Procedure:

A single animal is dosed at a level estimated to be near the LD50.

The animal is observed for at least 48 hours.[5]

If the animal survives, the next animal is dosed at a higher level (using a defined dose

progression factor, typically 3.2).

If the animal dies, the next animal is dosed at a lower level.

This sequential dosing continues until the stopping criteria are met, typically after a series

of reversals in outcome (survival/death).

Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes

in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system

activity, and behavior) at 30 minutes, 4 hours, 24 hours, and then daily for 14 days.[6]

Body Weight: Individual animal weights are recorded before dosing and at least weekly

thereafter.[6]

Necropsy: All animals (those that die during the study and survivors at the end of the 14-day

observation period) undergo a gross necropsy to examine for any pathological changes.[5][6]

Data Analysis: The LD50 is calculated using the maximum likelihood method from the

sequence of survival and death outcomes.[7]
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Workflow for Acute Oral Toxicity (LD50) Study (OECD 425).
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Rat Metabolism Study
This protocol outlines a general approach for studying the absorption, distribution, metabolism,

and excretion (ADME) of Tebupirimfos in rats.

Test Animals and Housing: Male Sprague-Dawley rats are typically used and housed in

individual metabolism cages that allow for the separate collection of urine and feces.

Dose Administration: A radiolabeled version of Tebupirimfos (e.g., ¹⁴C-labeled) is often used

to facilitate tracking of the compound and its metabolites. A single oral dose is administered

by gavage.

Sample Collection:

Urine and Feces: Collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and

72-96 hours) post-dosing.

Blood: Blood samples are collected via tail vein or cardiac puncture at various time points

to determine the pharmacokinetic profile.

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney,

fat, muscle, brain, etc.) are collected to assess for any bioaccumulation.

Sample Analysis:

Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined

by liquid scintillation counting to assess the extent of absorption and excretion.

Metabolite Profiling: Urine and fecal extracts are analyzed to identify and quantify

metabolites. This is typically done using High-Performance Liquid Chromatography

(HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) for

structural elucidation.[8]

Data Analysis: The data are used to determine the absorption and excretion kinetics, the

percentage of the dose excreted in urine and feces, the metabolic pathways, and the

potential for bioaccumulation in tissues.
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Analytical Method for Tebupirimfos Residues in Soil
This protocol describes a general method for the extraction and analysis of Tebupirimfos from

soil samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

Sample Preparation:

Soil samples are air-dried and sieved to remove large debris.

A representative subsample (e.g., 10-20 g) is weighed into an extraction vessel.

Extraction:

The soil is extracted with an organic solvent. A common method is sonication with a

mixture of water and a water-miscible solvent like acetonitrile, followed by partitioning into

a non-polar solvent such as dichloromethane.[9]

The mixture is shaken or sonicated for a specified period (e.g., 30 minutes) to ensure

efficient extraction of the pesticide from the soil matrix.

The sample is then centrifuged or filtered to separate the solvent extract from the soil

particles.

Cleanup (if necessary): The extract may need to be cleaned up to remove co-extracted

matrix components that could interfere with the analysis. This can be achieved using Solid-

Phase Extraction (SPE) with appropriate sorbents.

Analysis by GC-NPD:

The final extract is concentrated and an aliquot is injected into the gas chromatograph.

GC Conditions (Typical):

Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

Injector: Splitless mode.
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Oven Temperature Program: A temperature gradient is used to separate the target

analyte from other compounds (e.g., start at 90°C, ramp to 275°C).

Carrier Gas: Helium or Nitrogen.

NPD Detector: The Nitrogen-Phosphorus Detector is highly selective for nitrogen- and

phosphorus-containing compounds like Tebupirimfos, providing good sensitivity and

reducing matrix interference.[9][10]

Quantification: The concentration of Tebupirimfos is determined by comparing the peak

area in the sample chromatogram to a calibration curve prepared from analytical standards

of known concentrations.

This guide provides a foundational understanding of Tebupirimfos for the scientific community.

The presented data and methodologies are intended to support further research and

development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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